molecular formula C22H13F3N4O5 B14947194 (5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Katalognummer: B14947194
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: NAGUIEDAMCZFOE-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic molecule that features a combination of nitrophenyl, pyrrol, and trifluoromethylphenyl groups attached to a pyrimidinetrione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidinetrione Core: This can be achieved through the condensation of urea with a β-diketone under acidic conditions.

    Introduction of the Pyrrol Group: The pyrrol group can be introduced via a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.

    Attachment of the Nitrophenyl Group: This step involves a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under basic or acidic conditions, depending on the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

    Cyclization: The pyrrol group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Cyclization: Acidic or basic conditions depending on the specific reaction pathway.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, substituted trifluoromethyl compounds, and fused ring systems.

Wissenschaftliche Forschungsanwendungen

5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways by altering the expression or activity of key proteins involved in signal transduction.

Vergleich Mit ähnlichen Verbindungen

5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: can be compared with similar compounds such as:

    4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

    Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups but different substituents.

    Pyrrol derivatives: Compounds with pyrrol groups but different functional groups attached.

The uniqueness of 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H13F3N4O5

Molekulargewicht

470.4 g/mol

IUPAC-Name

(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H13F3N4O5/c23-22(24,25)13-3-1-4-17(11-13)28-20(31)18(19(30)26-21(28)32)12-16-5-2-10-27(16)14-6-8-15(9-7-14)29(33)34/h1-12H,(H,26,30,32)/b18-12+

InChI-Schlüssel

NAGUIEDAMCZFOE-LDADJPATSA-N

Isomerische SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.